1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine
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Overview
Description
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine typically involves multiple steps. One common approach starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide as a solvent . Reaction conditions typically involve low temperatures (e.g., -78°C) and anhydrous environments to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can protect reactive sites during chemical reactions, allowing for selective modification of the compound . The cyclohexyl and ethanamine moieties may interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: A versatile reagent used in synthetic glycobiology.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound used as a precursor to biologically active natural products.
Uniqueness
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine is unique due to its combination of a silyl-protected hydroxyl group and a cyclohexyl ring with an ethanamine moiety. This structure allows for selective reactions and interactions with biological targets, making it valuable in various research applications .
Properties
Molecular Formula |
C23H41NOSi |
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Molecular Weight |
375.7 g/mol |
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine |
InChI |
InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3 |
InChI Key |
HSNLWMTVQLXSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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